molecular formula C21H29N5O2S B2958438 N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223767-30-3

N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2958438
CAS No.: 1223767-30-3
M. Wt: 415.56
InChI Key: PMEPBQVEDVNKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This scaffold is characterized by a thiophene ring fused to a triazole and pyrimidine system, with an isobutyl substituent at position 4 and a keto group at position 3.

Properties

IUPAC Name

N-cycloheptyl-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-14(2)13-25-20(28)19-16(11-12-29-19)26-17(23-24-21(25)26)9-10-18(27)22-15-7-5-3-4-6-8-15/h11-12,14-15H,3-10,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPBQVEDVNKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a cycloheptyl group and a thieno-triazolo-pyrimidine moiety. The molecular formula is C17_{17}H22_{22}N4_{4}O2_{2}S.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-cycloheptyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity with submicromolar growth inhibition in various cancer cell lines. Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis via caspase activation and inhibition of tubulin polymerization .

Compound IC50 (µM) Mechanism Cell Line
Compound 17<0.5Induces apoptosisA549
N-cycloheptyl derivativeTBDTBDTBD

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes relevant to cancer progression and other diseases. For example, compounds with similar thieno-triazolo structures have shown preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

The proposed mechanisms of action for N-cycloheptyl derivatives include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Accumulation of cells in the G2/M phase suggests interference with mitotic processes.
  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics is a common mechanism for anticancer agents.

Case Studies

  • In vitro Studies : A series of experiments evaluating the cytotoxic effects on human cancer cell lines indicated that derivatives similar to N-cycloheptyl exhibited dose-dependent growth inhibition, supporting their potential as anticancer agents.
  • In vivo Studies : Animal models treated with related compounds showed reduced tumor growth compared to controls, reinforcing the findings from in vitro assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimidinone Class

The compound shares structural motifs with pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) and N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b). These analogues, reported by Wiley-VCH (2013), highlight key differences:

Feature Target Compound Compound 3e/3b
Core Structure Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Benzoimidazo[1,2-a]pyrimidine (3e) or dipyrimido[1,2-a:4',5'-d]pyrimidine (3b)
Substituents Isobutyl at position 4; cycloheptyl-propanamide side chain Methoxy and 4-methylpiperazinyl-phenyl groups; acrylamide-terminated side chain
Hydrophobicity High (due to cycloheptyl and isobutyl groups) Moderate (polar piperazine and methoxy groups enhance solubility)
Therapeutic Target Hypothesized kinase or protease inhibition Documented as kinase inhibitors (e.g., EGFR or VEGFR) in preclinical studies

Functional and Pharmacokinetic Differences

  • Binding Affinity: The thieno-triazolo-pyrimidine core may exhibit distinct electronic properties compared to the benzoimidazo or dipyrimido systems, altering interactions with ATP-binding pockets in kinases.
  • Metabolic Stability: The acrylamide group in 3e/3b could confer reactivity toward cysteine residues (e.g., in covalent kinase inhibitors), whereas the propanamide side chain in the target compound is likely non-covalent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.